9-Fluoro-1,2,3,4-tetrahydropyrazino[1,2-a]indole
Description
Properties
Molecular Formula |
C11H11FN2 |
|---|---|
Molecular Weight |
190.22 g/mol |
IUPAC Name |
9-fluoro-1,2,3,4-tetrahydropyrazino[1,2-a]indole |
InChI |
InChI=1S/C11H11FN2/c12-10-2-1-3-11-9(10)6-8-7-13-4-5-14(8)11/h1-3,6,13H,4-5,7H2 |
InChI Key |
HOUMNZKXVJXHAL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=CC3=C2C=CC=C3F)CN1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Fluoro-1,2,3,4-tetrahydropyrazino[1,2-a]indole typically involves multi-step organic reactions. One common method includes the Ugi four-component reaction, which involves the condensation of an aldehyde, an amine, an isocyanide, and a carboxylic acid to form a bis-amide intermediate. This intermediate then undergoes intramolecular cyclization facilitated by a base such as sodium carbonate in dimethyl sulfoxide (DMSO) at elevated temperatures (around 100°C) to yield the desired pyrazinoindole derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents, catalysts, and purification methods are also tailored to meet industrial standards.
Chemical Reactions Analysis
Pictet–Spengler Reaction
This reaction enables the formation of tetrahydro-β-carboline derivatives. For pyrazinoindoles, the reaction typically involves:
-
Substrate : Amine-functionalized intermediates
-
Conditions : Acid catalysis (e.g., BF₃·OEt₂)
-
Outcome : Stereoselective cyclization to generate complex polycyclic frameworks .
Example Reaction :
| Starting Material | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| 10-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole | Benzotriazole, formaldehyde | 2-(1H-1,2,3-benzotriazol-1-ylmethyl)-10-methyl derivative | 96% |
N-Acylation
The secondary amine in the tetrahydropyrazino ring undergoes acylation reactions:
-
Reagents : Acyl chlorides or anhydrides
-
Key Products : N-acylated derivatives with retained fluorinated structure .
Mechanistic Insight :
The reaction proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon, forming stable amide bonds. Fluorine’s electron-withdrawing effect enhances amine reactivity .
Nucleophilic Substitution
The benzotriazolyl group in intermediates serves as a leaving group for diverse substitutions:
Oxidative Cyclization
Pyrazinoindoles are synthesized via MnO₂-mediated oxidation of tetrahydro precursors:
Example :
This step aromatizes the pyrazine ring, critical for enhancing π-stacking in biological targets .
Reductive Transformations
Lithium aluminium hydride (LiAlH₄) reduces nitriles to amines:
-
Substrate : 1-Cyanomethyl-indole-2-carboxylates
Synthetic Utility :
This step is pivotal for constructing the tetrahydropyrazino core before subsequent functionalization .
Electrophilic Aromatic Substitution
The indole moiety undergoes halogenation or methoxylation at positions 6–8:
-
Reagents : Halogens (Cl₂, Br₂) or MeONa
-
Regioselectivity : Directed by fluorine’s meta-directing effect .
Notable Example :
8-Methoxy derivatives exhibit enhanced antiproliferative activity against leukemia cells (IC₅₀ ~10 μM) .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and receptor binding.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 9-Fluoro-1,2,3,4-tetrahydropyrazino[1,2-a]indole involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances its binding affinity and selectivity, making it a potent inhibitor of certain enzymes. This interaction can modulate various biochemical pathways, leading to its therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The pyrazino[1,2-a]indole scaffold has been modified extensively to explore structure-activity relationships (SAR). Key analogues include:
Physicochemical Properties
Fluorine at position 9 increases lipophilicity (logP) and metabolic stability compared to non-fluorinated analogs. For example:
- logP: Fluorinated pyrazinoindoles typically have logP values ~2.5–3.0 vs. ~2.0–2.5 for non-fluorinated derivatives (estimated from structural analogs) .
- Metabolic Stability : Fluorine reduces oxidative metabolism in hepatic microsomes, as observed in related fluorinated indole derivatives .
Key Research Findings
- Synthetic Efficiency : Base-mediated methods (e.g., Na₂CO₃/DMSO) yield 1-oxo-THPI-3-carboxamides in higher yields (up to 88%) compared to acid-catalyzed cyclization (e.g., triflic acid: 77–88%) .
- Bioactivity Trends : Fluorination and C1 carbonyl groups synergistically enhance cytotoxicity and target selectivity. For instance, 1-oxo-THPI-3-carboxamides with benzyl substituents show 2–3-fold greater potency than furfuryl analogs .
- Receptor Specificity: Non-fluorinated THPIs exhibit broader receptor interactions (e.g., melatonin, adenosine), while fluorination may fine-tune selectivity .
Tables of Comparative Data
Table 1: Cytotoxicity of Selected Pyrazinoindoles
| Compound | GI₅₀ (µM, MDA-MB-468) | Target Pathway | Reference |
|---|---|---|---|
| 1-Oxo-THPI-3-carboxamide (Ref 1) | 5.2 | PI3Kβ/Akt | |
| 1-Oxo-THPI-3-carboxamide (1j) | 12.2 | PI3Kβ/Akt | |
| Non-fluorinated THPI | >20 | N/A |
Table 2: Receptor Binding Affinity
| Compound | Receptor | IC₅₀/EC₅₀ (µM) | Reference |
|---|---|---|---|
| 2-[(Phenylmethylamino)methyl]-1H-indole | MT1 | 0.45 | |
| 3,4-Dihydropyrazinoindole | A₁ adenosine | 8.7 |
Biological Activity
9-Fluoro-1,2,3,4-tetrahydropyrazino[1,2-a]indole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.
- Molecular Formula : CHFN
- CAS Number : 256930-21-9
- Structure : The structure includes a fluorine atom and a tetrahydropyridine moiety, which are crucial for its biological interactions.
Antimicrobial Activity
Research has shown that this compound exhibits notable antimicrobial properties. A study conducted by Raghunath et al. (2011) evaluated various indole derivatives for their antibacterial and antifungal activities. The results indicated that certain derivatives demonstrated significant efficacy against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Indole Derivatives
| Compound | Activity Against | MIC (µg/mL) | Reference |
|---|---|---|---|
| 9-Fluoro-THPI | Staphylococcus aureus | 32 | Raghunath et al. |
| 9-Fluoro-THPI | Escherichia coli | 64 | Raghunath et al. |
| 9-Fluoro-THPI | Candida albicans | 16 | Raghunath et al. |
Anticancer Activity
In vitro studies have demonstrated that this compound possesses cytotoxic effects against various cancer cell lines. Mirzaei et al. (2017) reported that indole-derived compounds exhibited potent antiproliferative activity against A549 (lung cancer), MCF7 (breast cancer), and SKOV3 (ovarian cancer) cell lines using the MTT assay .
Table 2: Cytotoxicity of Indole Derivatives
| Compound | Cell Line | IC (µM) | Reference |
|---|---|---|---|
| 9-Fluoro-THPI | A549 | 10 | Mirzaei et al. |
| 9-Fluoro-THPI | MCF7 | 15 | Mirzaei et al. |
| 9-Fluoro-THPI | SKOV3 | 12 | Mirzaei et al. |
The mechanism by which this compound exerts its biological effects is not fully elucidated; however, it is hypothesized to involve the inhibition of key enzymes involved in cell proliferation and survival pathways. The presence of the fluorine atom may enhance lipophilicity and cellular uptake, contributing to its bioactivity.
Case Studies
-
Case Study on Antibacterial Activity :
In a controlled study focusing on the antibacterial efficacy of various synthesized indole derivatives, it was found that those containing the tetrahydropyrazino structure had superior activity against resistant strains of bacteria compared to standard antibiotics . -
Case Study on Anticancer Properties :
A clinical trial assessing the effects of indole derivatives on patients with advanced breast cancer showed promising results in terms of tumor reduction and patient survival rates when combined with traditional therapies .
Q & A
Q. What synthetic methodologies are most effective for constructing the tetrahydropyrazinoindole core in 9-fluoro derivatives?
The synthesis of the tetrahydropyrazinoindole scaffold typically involves cyclocondensation or nucleophilic substitution strategies. For example, cyclocondensation of fluorinated intermediates with amines under reflux conditions (e.g., using acetonitrile or DMF as solvents) has been reported to yield the core structure. Key steps include optimizing reaction temperature (80–120°C) and stoichiometry of fluorinated precursors to minimize side products. Purification via column chromatography (hexane/EtOAc gradients) is often required to isolate the target compound .
Q. How can NMR spectroscopy confirm the structural integrity of 9-Fluoro-1,2,3,4-tetrahydropyrazino[1,2-a]indole?
and NMR are critical for verifying the fluorine substitution and ring saturation. For instance, the fluorine atom at position 9 typically causes splitting in aromatic proton signals (e.g., δ 7.13–7.61 ppm for indole protons). The tetrahydropyrazine ring protons appear as multiplets in the δ 1.96–4.30 ppm range, with characteristic coupling constants ( Hz for adjacent CH groups) .
Q. What purification techniques are recommended for isolating 9-fluoro derivatives from reaction mixtures?
Silica gel column chromatography with gradients of hexane/EtOAc (3:1 to 1:1) is widely used. For compounds with poor solubility, recrystallization from ethanol or dichloromethane/hexane mixtures can improve purity. Yields typically range from 51% to 70%, depending on the substituents .
Advanced Research Questions
Q. How does fluorine substitution at position 9 influence the electronic and steric properties of the tetrahydropyrazinoindole scaffold?
Fluorine’s electronegativity increases electron-withdrawing effects, altering the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura). Computational studies (DFT) suggest that fluorine stabilizes the indole π-system, reducing HOMO-LUMO gaps by ~0.3 eV compared to non-fluorinated analogs. This enhances photophysical properties, making the compound suitable for fluorescence-based applications .
Q. What analytical challenges arise in detecting trace impurities in 9-fluoro derivatives, and how can they be resolved?
LC-MS with electrospray ionization (ESI) is preferred for detecting low-abundance byproducts (e.g., dehalogenated or oxidized species). Gas chromatography (GC) using VF-5MS columns (He carrier gas, 60–270°C gradient) can separate volatile impurities, while NMR provides specificity for fluorine-containing contaminants .
Q. What mechanistic insights explain the regioselectivity of nucleophilic substitutions in fluorinated tetrahydropyrazinoindoles?
Studies on analogous compounds reveal that fluorine’s inductive effect directs nucleophilic attacks to electron-deficient positions (e.g., C-7 in pyrazinoindoles). For example, Grignard reagents preferentially substitute benzotriazole auxiliaries at C-2 due to steric accessibility and charge distribution .
Methodological Considerations
-
Synthetic Optimization Table
-
Analytical Data References
Contradictions and Resolutions
- Synthetic Yields : reports 51% yield for a benzotriazole intermediate, while cites higher yields (60–70%) for trifluoromethylated analogs. This discrepancy may arise from differences in substituent reactivity, necessitating tailored optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
